Boc-dap(Z)-OH
Description
Boc-Dap(Z)-OH is a protected derivative of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. The compound features two orthogonal protecting groups:
- Boc (tert-butoxycarbonyl): Base-labile, typically removed under acidic conditions (e.g., trifluoroacetic acid).
- Z (benzyloxycarbonyl): Acid-labile, cleaved via hydrogenolysis or strong acids like HBr/acetic acid .
This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making this compound a versatile building block for constructing peptides with side-chain modifications. Its molecular formula is C₁₆H₂₂N₂O₆, and it is commonly used in combinatorial chemistry and peptide-based drug development .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSMVGTLTVHLK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984255 | |
| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65710-57-8 | |
| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Boc-Dap(Z)-OH with structurally and functionally related compounds, focusing on molecular properties, protecting groups, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Comparison Points
Structural and Functional Differences
- Backbone Variants :
- This compound uses a Dap backbone (two amine groups), enabling bifunctional modification, whereas Z-Lys(Boc)-OH () employs a lysine backbone with a longer side chain, favoring interactions with hydrophobic targets .
- Boc-DAP(Z)-Aeg-OH replaces the Dap backbone with Aeg (aminoethylglycine), critical for peptide nucleic acid (PNA) synthesis due to its neutral charge and nuclease resistance .
Protecting Group Strategies
- This compound and Z-Lys(Boc)-OH share Boc/Z dual protection , but the latter’s lysine backbone increases molecular weight and alters pharmacokinetics (e.g., Z-Lys(Boc)-OH is a P-gp substrate, limiting CNS penetration) .
- Fmoc-Dap(Ac)-OH uses acid-stable Fmoc and acetyl groups, ideal for stepwise SPPS under mild conditions, unlike this compound’s acid-sensitive Z group .
Solubility and Handling Boc-Dab(Z)-OH·DCHA () incorporates a dicyclohexylamine (DCHA) salt, improving solubility in dichloromethane or DMF, whereas this compound requires polar aprotic solvents . Boc-DAP(Z)-Aeg-OH exhibits fast dissolution in DMF or NMP, critical for high-yield PNA monomer coupling .
Research Findings
- Orthogonal Deprotection Efficiency : this compound’s Z group is removed with HBr/acetic acid (20 min, 90% yield), while Boc is cleaved with TFA (30 min, 95% yield), enabling sequential side-chain modifications .
- Comparative Stability : Fmoc-Dap(Ac)-OH exhibits superior UV stability for real-time monitoring but requires harsher conditions (piperidine) for deprotection compared to this compound .
- PNA Synthesis : Boc-DAP(Z)-Aeg-OH achieves >98.5% purity post-HPLC, outperforming traditional Dap derivatives in hybridization assays with DNA/RNA .
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